(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine
Overview
Description
(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine is a useful research compound. Its molecular formula is C21H25ClN4O5S and its molecular weight is 481.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.1234188 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research involving the synthesis of compounds with similar structural motifs, such as 1,2,4-triazole derivatives and their antimicrobial activities, highlights the potential of such compounds in developing new antimicrobial agents. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with good to moderate antimicrobial activities against various microorganisms, suggesting a pathway for the development of new antimicrobials (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).
Potential Pesticidal Activity
Compounds incorporating a halogenmethylsulfonyl moiety, similar in structural theme to the queried compound, have been explored for their potential pesticidal activity. Borys et al. (2012) reported on the synthesis of tribromomethyl phenyl sulfone derivatives as novel potential pesticides, indicating the role such compounds could play in agriculture and pest management (Borys, K. M., Korzyński, M. D., & Ochal, Z., 2012).
Enzyme Inhibitory and Antiviral Activities
The synthesis of compounds with sulfonyl and piperazine components has been targeted for their potential as therapeutic agents. For instance, Hussain et al. (2017) synthesized derivatives that showed excellent inhibitory effects against specific enzymes, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes (Hussain, G., Abbasi, M., Aziz‐ur‐Rehman, Siddiqui, S. Z., Shah, S. A., Ashraf, M., Qurat-ul-ain, Ahmad, I., Malik, R., Lodhi, M., Khan, F., Shahid, M., & Fatima, H., 2017). Additionally, Chen et al. (2010) explored the synthesis of sulfonamide derivatives for their antiviral activity, highlighting the therapeutic potential of such chemical frameworks (Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y., 2010).
Material Science Applications
In material science, the synthesis and application of compounds containing sulfonyl, sulfide, and piperazine units have been researched for the development of new materials. Sun et al. (2015) examined amines as hardeners for monomers, contributing to the understanding of curing systems and material properties, which could be relevant for the development of new polymers or coatings (Sun, J., Wei, W., Xu, Y., Qu, J., Liu, X., & Endo, T., 2015).
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O5S/c22-16-3-6-19(7-4-16)32(29,30)25-11-9-24(10-12-25)17-5-8-21(26(27)28)20(14-17)23-15-18-2-1-13-31-18/h3-8,14,18,23H,1-2,9-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRXTFFBNKAZIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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